molecular formula C16H19N5O2S B2887852 6-morpholino-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyrimidine-4-carboxamide CAS No. 1903591-52-5

6-morpholino-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyrimidine-4-carboxamide

Cat. No. B2887852
CAS RN: 1903591-52-5
M. Wt: 345.42
InChI Key: AGOGRSCXIBDWMR-UHFFFAOYSA-N
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Description

“6-morpholino-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyrimidine-4-carboxamide” is an active pharmaceutical intermediate. It has been studied for its potential as an anti-tumor agent, specifically targeting colorectal cancer .


Synthesis Analysis

The synthesis of this compound involves the condensation of chloroacetamides with morpholine . The reactions produced a series of 6-phenyl-4,5,6,7-tetrahydro-benzo[b]thiophene derivatives .


Molecular Structure Analysis

The molecular formula of this compound is C16H19N5O2S. The structure includes a pyrimidine ring attached to a morpholino group and a tetrahydrobenzo[d]thiazol-2-yl group.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the condensation of chloroacetamides with morpholine . This leads to nucleophilic displacement of the chloride anion .


Physical And Chemical Properties Analysis

The compound is a solid . Its melting point is 198-199°C . The compound has a molecular weight of 345.42.

Scientific Research Applications

Anticancer Agent Development

This compound has been studied for its potential as an anticancer agent . It has been involved in QSAR (Quantitative Structure-Activity Relationship) studies and molecular docking to evaluate its effectiveness in inhibiting the c-Met receptor tyrosine kinase . The c-Met receptor is implicated in the development of various cancer cell lines, and its inhibition is a promising strategy for cancer treatment.

Kinase Inhibition

The compound has shown activity as a dual kinase inhibitor , particularly against CK2 and GSK3β . Kinase inhibitors are significant in the treatment of diseases where kinases play a role in disease progression, such as cancer, inflammation, and neurodegenerative disorders.

ADMET Profile Prediction

In silico studies have been conducted to predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of derivatives of this compound . This is crucial in drug development to ensure that a compound has the right properties to be a safe and effective drug.

Drug-Likeness Evaluation

The drug-likeness of this compound has been evaluated based on its high activity to inhibit the c-Met receptor . This involves assessing whether the compound has characteristics that are typical of known drugs, which is an important step in the drug discovery process.

Selectivity for Cancer Cells

Some derivatives of this compound have been tested for their selectivity against glioblastoma and melanoma cell lines . Selectivity is important to minimize the effects on healthy cells and reduce side effects in cancer treatment.

Inhibition of 5-LOX

The compound has been suggested for further study as a possible inhibitor of 5-LOX (5-lipoxygenase) . 5-LOX is an enzyme involved in the metabolism of arachidonic acid to leukotrienes, which are mediators in inflammatory diseases.

Molecular Docking Studies

Molecular docking studies have been used to identify important active sites for the inhibition of the c-Met receptor . This helps in understanding how the compound interacts with the receptor and in designing more effective inhibitors.

Comparative ADMET Studies

Comparative studies have been conducted to evaluate the predicted ADMET properties of this compound against known inhibitors like Crizotinib . This helps in determining the potential of the compound as a new anticancer drug candidate.

Future Directions

The compound has shown promise as an anti-tumor agent, specifically in the treatment of colorectal cancer . Future research could focus on further optimization of this compound and its potential as a chemotherapeutic agent .

properties

IUPAC Name

6-morpholin-4-yl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2S/c22-15(20-16-19-11-3-1-2-4-13(11)24-16)12-9-14(18-10-17-12)21-5-7-23-8-6-21/h9-10H,1-8H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGOGRSCXIBDWMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC(=NC=N3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-morpholino-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyrimidine-4-carboxamide

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